2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide
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Overview
Description
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide is an organic compound characterized by the presence of fluorine and bromine atoms, which significantly influence its physical and chemical properties. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Biochemical Analysis
Biochemical Properties
Benzylic bromides, a group to which this compound belongs, are known to be involved in various reactions such as free radical bromination and nucleophilic substitution .
Molecular Mechanism
Benzylic bromides are known to undergo free radical reactions . In these reactions, a bromine atom is typically replaced by another functional group, which can alter the compound’s properties and interactions with other molecules.
Metabolic Pathways
Benzylic bromides can undergo various transformations, including oxidation and substitution, which could potentially involve various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide typically involves the selective introduction of fluorine and trifluoromethyl groups into specific positions of aromatic rings. One common method is the trifluoromethylation of aryl halides using fluoroform-derived CuCF3, which demonstrates high reactivity towards aryl and heteroaryl halides
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .
Scientific Research Applications
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide has a wide range of applications in scientific research, including:
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide exerts its effects involves the interaction of its fluorine and bromine atoms with molecular targets. The electron-withdrawing nature of the fluorine atoms influences the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions . The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzyl bromide: Another fluorinated benzyl bromide with similar reactivity and applications.
4-(Trifluoromethyl)benzyl bromide: A compound with a trifluoromethyl group in a different position, affecting its reactivity and properties.
Uniqueness
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide is unique due to the specific positioning of its fluorine and trifluoromethyl groups, which confer distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemoselectivity and yield .
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-methyl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-2-3-6(4-10)8(11)7(5)9(12,13)14/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOASEHRCWSSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CBr)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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